N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-[(3-methylphenoxy)methyl]furan-2-carboxamide
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Description
“N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-[(3-methylphenoxy)methyl]furan-2-carboxamide” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . The compound also contains a furan group, which is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The molecular formula of the compound is C24H22N2O4 and the molecular weight is 402.45.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2-hydroxyquinoline group would likely contribute to the aromaticity of the molecule, while the furan and carboxamide groups could potentially form hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the hydroxy, carboxamide, and aromatic groups could make the compound reactive towards electrophilic and nucleophilic reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the carboxamide group could make the compound polar and potentially soluble in polar solvents .Future Directions
Properties
IUPAC Name |
N-methyl-5-[(3-methylphenoxy)methyl]-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-16-6-5-7-18(12-16)29-15-19-10-11-22(30-19)24(28)26(2)14-17-13-23(27)25-21-9-4-3-8-20(17)21/h3-13H,14-15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYSNLDMSXDIRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)N(C)CC3=CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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